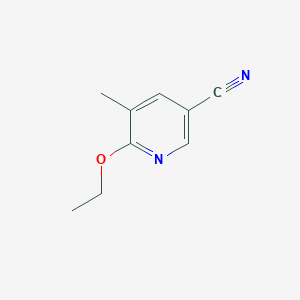
6-Ethoxy-5-methylnicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Ethoxy-5-methylnicotinonitrile is an organic compound with the molecular formula C9H10N2O. It is a derivative of nicotinonitrile, featuring an ethoxy group at the 6th position and a methyl group at the 5th position on the pyridine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-5-methylnicotinonitrile typically involves the condensation of appropriate precursors. One common method involves the reaction of 6-ethoxy-5-methylpyridine with cyanogen bromide under basic conditions to introduce the nitrile group . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained around 0-5°C to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through a continuous flow synthesis process. This method involves the use of inexpensive starting materials and telescopes multiple reaction steps into a single continuous process, which enhances efficiency and reduces production costs . The final product is typically purified through crystallization or distillation.
Analyse Chemischer Reaktionen
Types of Reactions
6-Ethoxy-5-methylnicotinonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or acids.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The ethoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be used for reduction.
Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: 6-Ethoxy-5-methylpyridinecarboxylic acid.
Reduction: 6-Ethoxy-5-methylpyridine-3-amine.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
6-Ethoxy-5-methylnicotinonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 6-Ethoxy-5-methylnicotinonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can undergo hydrolysis to form amides or acids, which can then interact with enzymes or receptors in biological systems. The ethoxy and methyl groups can modulate the compound’s lipophilicity and binding affinity to its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxy-5-methylnicotinonitrile: Similar structure but with a methoxy group instead of an ethoxy group.
6-Chloro-2,4-dimethylnicotinonitrile: Contains chloro and dimethyl groups instead of ethoxy and methyl groups.
3-Cyanopyridine: A simpler structure with only a nitrile group attached to the pyridine ring.
Uniqueness
6-Ethoxy-5-methylnicotinonitrile is unique due to the presence of both ethoxy and methyl groups, which can influence its chemical reactivity and biological activity. These functional groups can enhance the compound’s solubility, stability, and interaction with specific molecular targets, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C9H10N2O |
|---|---|
Molekulargewicht |
162.19 g/mol |
IUPAC-Name |
6-ethoxy-5-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C9H10N2O/c1-3-12-9-7(2)4-8(5-10)6-11-9/h4,6H,3H2,1-2H3 |
InChI-Schlüssel |
KPVFVLIVNQWUAY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=NC=C(C=C1C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















